molecular formula C11H19N3O7S B13757252 Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) CAS No. 63273-92-7

Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)

Cat. No.: B13757252
CAS No.: 63273-92-7
M. Wt: 337.35 g/mol
InChI Key: GPRDCJOETXTIKE-UHFFFAOYSA-N
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Description

Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) is a chemical compound that combines the properties of sulfuric acid and a guanidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) typically involves the reaction of sulfuric acid with N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the chemical structure, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfuric acid–N-[2-hydroxy-3-(4-methylphenoxy)propyl]guanidine (1/1): A similar compound with a methyl group instead of a methoxy group.

    Sulfuric acid–N-[2-hydroxy-3-(4-hydroxyphenoxy)propyl]guanidine (1/1): A derivative with a hydroxy group.

Uniqueness

Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its similar compounds.

Properties

CAS No.

63273-92-7

Molecular Formula

C11H19N3O7S

Molecular Weight

337.35 g/mol

IUPAC Name

2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine;sulfuric acid

InChI

InChI=1S/C11H17N3O3.H2O4S/c1-16-9-2-4-10(5-3-9)17-7-8(15)6-14-11(12)13;1-5(2,3)4/h2-5,8,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4)

InChI Key

GPRDCJOETXTIKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O

Origin of Product

United States

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